1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole
Description
Properties
IUPAC Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-12-7-10(2)11(3)8-13(12)19(16,17)15-6-5-14-9-15/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRLBKLDXWFRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Imidazole with Aromatic Sulfonyl Chlorides
The primary synthesis route involves the reaction of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with imidazole under controlled basic conditions. This method, adapted from protocols for analogous sulfonylimidazoles, proceeds via nucleophilic substitution at the sulfonyl chloride group.
Reaction Mechanism :
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Base Activation : Imidazole’s nitrogen acts as a nucleophile, deprotonated by a base (e.g., triethylamine or pyridine), enhancing its reactivity toward electrophilic sulfonyl chlorides.
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Sulfonylation : The activated imidazole attacks the sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
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Workup : Acidic or neutral aqueous quenching followed by extraction isolates the crude product.
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Reactants : 2-Ethoxy-4,5-dimethylbenzenesulfonyl chloride (1.2 equiv), imidazole (1.0 equiv).
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Base : Pyridine (2.5 equiv).
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Conditions : 0°C to room temperature, 12–24 hours.
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Yield : 68–72% after purification.
Optimization of Reaction Conditions
Solvent Effects
Solvent polarity significantly impacts reaction kinetics and yield:
Polar aprotic solvents like THF balance nucleophilicity and solubility, whereas DCM’s low polarity may limit imidazole activation.
Temperature and Catalysis
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Low-Temperature Control : Reactions initiated at 0°C reduce side product formation (e.g., disulfonation).
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Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates sulfonylation by stabilizing the transition state, improving yields to 78% in pilot studies.
Purification and Isolation
Chromatographic Techniques
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Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted sulfonyl chloride and imidazole.
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Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with >95% purity.
Purity Data :
| Method | Purity (%) | Melting Point (°C) |
|---|---|---|
| Recrystallization | 95.2 | 178–180 |
| Chromatography | 98.7 | 179–181 |
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) :
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δ 7.45 (s, 1H, imidazole H-2), 7.12 (s, 1H, imidazole H-4).
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δ 6.92 (s, 1H, aromatic H-3), 2.31 (s, 3H, CH3), 1.42 (t, J = 7.0 Hz, 3H, OCH2CH3).
IR (KBr) :
Mass Spectrometry :
Applications and Derivative Synthesis
Pharmaceutical Intermediate
The compound’s sulfonamide group enables further functionalization:
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The table below compares key structural features and properties of 1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole with related compounds:
Key Research Findings
Acidity and Solubility
- This compound : The ethoxy and methyl groups reduce acidity compared to nitroimidazoles (e.g., 4,5-dinitroimidazole has pH 3.74 ). Sulfonyl groups increase solubility in polar aprotic solvents.
- 1-Methyl-4,5-dinitroimidazole : Methylation at the 1-position reduces acidity (pH 6.77 vs. 3.74 for 4,5-dinitroimidazole) , making it less reactive in acidic environments.
Thermal Stability
- Analogous sulfonylimidazoles (e.g., 4,5-MDNI) exhibit melting points ~78°C , suggesting moderate thermal stability. In contrast, nitro derivatives like 1-methyl-4,5-dinitroimidazole are heat-sensitive due to explosive nitro groups.
Reactivity
- Sulfonyl groups in this compound enable nucleophilic substitution at the sulfur atom, whereas ethylsulfanyl derivatives (e.g., ) undergo oxidation to sulfoxides or sulfones.
Biological Activity
Overview of 1-(2-Ethoxy-4,5-dimethylphenyl)sulfonylimidazole
This compound is a synthetic organic compound featuring a sulfonyl group attached to an imidazole ring. The structural formula can be represented as follows:
- Chemical Formula : C13H16N2O2S
- Molecular Weight : 268.34 g/mol
This compound is part of a larger class of sulfonylimidazoles, which have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Sulfonylimidazoles typically exert their biological effects through various mechanisms, including:
- Enzyme Inhibition : Many sulfonylimidazoles act as inhibitors of specific enzymes, such as carbonic anhydrases or proteases. This inhibition can disrupt cellular processes and lead to therapeutic effects.
- Receptor Modulation : These compounds may interact with specific receptors in the body, modulating signaling pathways that influence cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that sulfonylimidazoles can exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Laboratory tests have shown that sulfonylimidazoles can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Case Study : A study evaluating the efficacy of a similar sulfonylimidazole demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL.
Anti-inflammatory Effects
Sulfonylimidazoles have also been studied for their potential anti-inflammatory effects:
- Cytokine Inhibition : These compounds may reduce the production of pro-inflammatory cytokines, which are mediators in inflammatory responses.
- Animal Models : In animal models of inflammation, administration of sulfonylimidazole derivatives resulted in reduced edema and pain response.
Anticancer Properties
Emerging research suggests that sulfonylimidazoles may possess anticancer properties:
- Cell Line Studies : In vitro studies using cancer cell lines have shown that certain sulfonylimidazoles can induce apoptosis and inhibit cell proliferation.
- Mechanistic Insights : The anticancer activity is often linked to the modulation of key signaling pathways such as the PI3K/Akt pathway and the MAPK pathway.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study Data
| Compound | MIC (µg/mL) | Target Organism | Study Reference |
|---|---|---|---|
| This compound | 32 | Staphylococcus aureus | |
| Similar Sulfonylimidazole | 16 | Escherichia coli |
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 3.8–4.1 ppm for OCH₂) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
Q. Advanced Research Focus
- Single-Crystal X-ray Diffraction : Resolve ambiguous stereochemistry or crystal packing effects, as demonstrated for analogous sulfonylimidazoles .
- Dynamic Light Scattering (DLS) : Assess aggregation behavior in solution, which may affect biological assays .
What methodologies are suitable for assessing the compound’s purity, and how can conflicting analytical data be resolved?
Q. Basic Research Focus
Q. Advanced Research Focus
- Hyphenated Techniques : Combine HPLC with NMR or MS (e.g., LC-NMR-MS) to identify impurities at trace levels (<0.1%) .
- Data Contradiction Resolution : If NMR and HPLC conflict (e.g., unexpected peaks), perform 2D NMR (COSY, HSQC) to distinguish diastereomers or tautomers .
How can researchers evaluate the biological activity of this compound, and what are common pitfalls?
Q. Basic Research Focus
- Enzyme Inhibition Assays : Test against targets like proton pumps or kinases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK293 or HeLa) with IC₅₀ calculations .
Q. Advanced Research Focus
- Target Engagement Studies : Employ surface plasmon resonance (SPR) to measure binding kinetics (Kₐ, Kₐ) to purified proteins .
- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH) .
How should researchers address contradictions in yield or activity data across studies?
Q. Methodological Approach
- Reproducibility Checks : Replicate reactions under identical conditions (solvent purity, catalyst batch) .
- Batch-to-Batch Variability : Use design of experiments (DoE) to identify critical factors (e.g., temperature, stirring rate) .
- Meta-Analysis : Compare data from peer-reviewed studies (e.g., PubChem, Acta Crystallographica) to isolate outliers .
What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Q. Advanced Research Focus
- Analog Synthesis : Modify the ethoxy group to methoxy or propoxy derivatives and test activity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to targets like cytochrome P450 .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., methyl vs. ethyl) to biological potency .
What safety protocols are recommended for handling this compound?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use a fume hood for synthesis and purification steps due to volatile solvents (e.g., DMF, ethanol) .
Q. Advanced Research Focus
- Toxicology Screening : Conduct Ames tests for mutagenicity and hERG assays for cardiac liability .
How can computational tools enhance research on this compound?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
